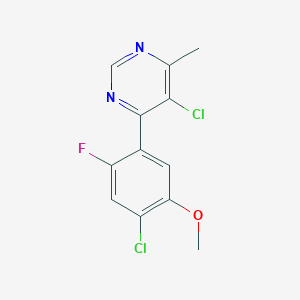

5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine

Description

Chemical Name: 5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine

CAS Registry Number: 425406-78-6

Molecular Formula: C₁₂H₉Cl₂FN₂O

Molecular Weight: 287.12 g/mol

Structural Features:

- Pyrimidine core substituted at positions 4, 5, and 6.

- Position 4: A 4-chloro-2-fluoro-5-methoxyphenyl group, introducing halogenated and methoxy substituents.

- Position 5: Chlorine atom.

- Position 6: Methyl group.

This compound’s structural complexity arises from the multi-halogenated aryl group at position 4, which combines electron-withdrawing (Cl, F) and electron-donating (methoxy) effects.

Properties

IUPAC Name |

5-chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2FN2O/c1-6-11(14)12(17-5-16-6)7-3-10(18-2)8(13)4-9(7)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJBGSBHSGOFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C2=CC(=C(C=C2F)Cl)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of halogenated compounds on biological systems. It can serve as a probe to investigate cellular processes and interactions.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine

Physicochemical Properties

- Lipophilicity : The main compound’s 4-chloro-2-fluoro-5-methoxyphenyl group increases LogP compared to simpler analogues like 4,6-dichloro-5-methoxypyrimidine .

- Stability: Halogenation (Cl, F) enhances metabolic stability compared to amino-substituted analogues (e.g., metoprine) .

Research Findings and Implications

- Crystallographic Insights : The main compound’s aryl group likely induces specific dihedral angles (cf. : 12.8° twist), influencing molecular packing and stability .

- SAR Trends :

- Halogenation (Cl, F) at meta/para positions enhances target affinity.

- Methoxy groups improve solubility without compromising lipophilicity.

- Gaps in Data: Limited direct biological data for the main compound; further studies on kinase inhibition or antimicrobial assays are needed.

Biological Activity

5-Chloro-4-(4-chloro-2-fluoro-5-methoxyphenyl)-6-methylpyrimidine (CAS No. 425406-78-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes current research findings regarding its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 287.12 g/mol. The presence of multiple halogen atoms and a methoxy group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated the compound's significant cytotoxic effects against various cancer cell lines. Notably, it exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.9 ± 1.7 |

| SW-480 (Colorectal Cancer) | 2.3 ± 0.91 |

| MCF-7 (Breast Cancer) | 5.65 ± 2.33 |

These results indicate that the compound is particularly effective against the A549 lung adenocarcinoma cell line, outperforming Cisplatin, a standard chemotherapeutic agent, which has IC50 values of 15.37 µM for A549 cells and higher for others .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it was found to induce apoptosis in a dose-dependent manner in A549 cells, with significant increases in early and late apoptotic cells observed at higher concentrations (10 µM and 15 µM) . Additionally, molecular docking studies suggest that the compound interacts effectively with the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the phenyl ring appears to enhance the compound's potency. The combination of these substituents contributes to its ability to disrupt cellular processes in cancer cells, indicating a promising avenue for further optimization in drug design .

Case Studies

In a comparative study involving various synthesized derivatives of pyrimidine compounds, it was noted that modifications to the core structure significantly influenced biological activity. For instance, derivatives with similar substitutions showed variable antiproliferative effects across different cancer cell lines, highlighting the importance of structural nuances in pharmacological outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.